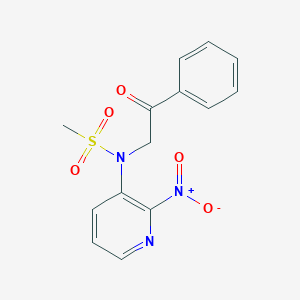
N-(2-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide is a chemical compound with the molecular formula C16H14N4O5S. It is also known as the compound MLN4924, and it has been found to have potential applications in the field of cancer research.
Mécanisme D'action
The mechanism of action of N-(2-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide involves the inhibition of the NEDD8-activating enzyme (NAE). NAE is responsible for the activation of the ubiquitin-like protein NEDD8, which is involved in the regulation of protein degradation pathways. Inhibition of NAE leads to the accumulation of NEDD8-conjugated proteins, which can cause cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide has been found to have potent antitumor activity in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast cancer, prostate cancer, and leukemia. In addition, it has been found to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide in lab experiments is its potent antitumor activity. It has been shown to be effective against a variety of cancer cell lines, and it has the potential to enhance the efficacy of chemotherapy and radiation therapy. However, one of the limitations of using this compound is its toxicity. It has been found to have toxic effects on normal cells, and further studies are needed to determine the optimal dosage and treatment regimen.
Orientations Futures
There are several potential future directions for the research on N-(2-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide. One area of research could focus on the development of more potent and selective NAE inhibitors. Another area of research could focus on the identification of biomarkers that could predict the response to NAE inhibitors. In addition, further studies are needed to determine the optimal dosage and treatment regimen for this compound in clinical trials. Finally, the potential use of NAE inhibitors in combination with other cancer therapies should be explored.
Méthodes De Synthèse
The synthesis of N-(2-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide involves the reaction of 2-nitro-3-pyridinecarboxaldehyde with 2-oxo-2-phenylethylamine in the presence of methanesulfonyl chloride. The reaction proceeds under basic conditions, and the product is obtained in good yield after purification.
Applications De Recherche Scientifique
N-(2-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide has been found to have potential applications in the field of cancer research. It is a potent inhibitor of the NEDD8-activating enzyme (NAE), which is involved in the regulation of protein degradation pathways. Inhibition of NAE leads to the accumulation of NEDD8-conjugated proteins, which can cause cell cycle arrest and apoptosis in cancer cells.
Propriétés
Nom du produit |
N-(2-nitro-3-pyridinyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide |
|---|---|
Formule moléculaire |
C14H13N3O5S |
Poids moléculaire |
335.34 g/mol |
Nom IUPAC |
N-(2-nitropyridin-3-yl)-N-phenacylmethanesulfonamide |
InChI |
InChI=1S/C14H13N3O5S/c1-23(21,22)16(10-13(18)11-6-3-2-4-7-11)12-8-5-9-15-14(12)17(19)20/h2-9H,10H2,1H3 |
Clé InChI |
YBZOFSKKKYZDJS-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)C1=CC=CC=C1)C2=C(N=CC=C2)[N+](=O)[O-] |
SMILES canonique |
CS(=O)(=O)N(CC(=O)C1=CC=CC=C1)C2=C(N=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B240774.png)
![2-(4-methoxyphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B240777.png)
![3-[(3-chlorobenzoyl)amino]-N,N-dimethylbenzamide](/img/structure/B240779.png)
![1-Benzyl-4-[(4-ethylphenoxy)acetyl]piperazine](/img/structure/B240781.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-2-phenoxyacetamide](/img/structure/B240785.png)
![N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B240791.png)
![4-{[(cyclohexylamino)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B240794.png)
![2-isopropoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240795.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-N'-phenylurea](/img/structure/B240802.png)
![4-{4-[(Isopropylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240806.png)
![4-[(4-Benzyl-1-piperazinyl)carbonyl]phenyl isopropyl ether](/img/structure/B240808.png)
![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240811.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B240812.png)
![N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B240814.png)